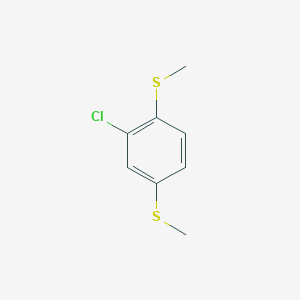
(2-Chloro-1,4-phenylene)bis(methylsulfane)
説明
(2-Chloro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H9ClS2 and a molecular weight of 204.73 g/mol . This compound is characterized by the presence of a chlorinated phenyl ring substituted with two methylsulfane groups. It is used in various chemical applications due to its unique structural properties.
特性
分子式 |
C8H9ClS2 |
|---|---|
分子量 |
204.7 g/mol |
IUPAC名 |
2-chloro-1,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 |
InChIキー |
GMJOXHVLHGLBPM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)SC)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,4-phenylene)bis(methylsulfane) typically involves the chlorination of 1,4-dimethylsulfanylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of (2-Chloro-1,4-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
(2-Chloro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-1,4-phenylene)bis(methylsulfane) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of sulfane groups or the chlorinated phenyl ring. These interactions can lead to changes in the activity of target molecules, influencing various biological processes .
類似化合物との比較
Similar Compounds
1,4-Dimethylsulfanylbenzene: Lacks the chlorine substitution.
2-Chloro-1,4-phenylene)bis(ethylsulfane): Similar structure but with ethylsulfane groups instead of methylsulfane.
2-Chloro-1,4-phenylene)bis(phenylsulfane): Contains phenylsulfane groups instead of methylsulfane.
Uniqueness
(2-Chloro-1,4-phenylene)bis(methylsulfane) is unique due to its specific substitution pattern and the presence of both chlorinated and sulfane functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


